molecular formula C20H20N4O2S B2411735 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1251587-92-4

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2411735
CAS No.: 1251587-92-4
M. Wt: 380.47
InChI Key: CBOJREIXIXQKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-13-5-3-4-6-16(13)22-17(25)12-27-18-11-15(9-10-21-18)20-23-19(24-26-20)14-7-8-14/h3-6,9-11,14H,2,7-8,12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJREIXIXQKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a novel chemical entity that belongs to the class of thioacetamides and oxadiazoles. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The molecular structure of this compound features a cyclopropyl group attached to an oxadiazole ring and a pyridine moiety, contributing to its unique biological properties. The IUPAC name highlights the functional groups that may influence its interaction with biological targets.

Property Details
Molecular Formula C₁₅H₁₈N₄OS
Molecular Weight 302.39 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in critical biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound acts as a hydrogen bond acceptor due to the presence of nitrogen and oxygen in the oxadiazole ring, facilitating interactions with enzymes that play roles in metabolic pathways and oxidative stress responses.
  • Cell Signaling Modulation : It influences cell signaling pathways associated with inflammation and oxidative stress, potentially modulating gene expression through interactions with transcription factors.
  • Antimicrobial Activity : Compounds containing oxadiazole cores have been documented to exhibit anti-infective properties against various pathogens, including bacteria and viruses .

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting potential for use in treating infections.

Anticancer Potential

Compounds similar to this compound have been evaluated for their anticancer properties. In vitro studies demonstrate that they can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression .

Case Studies

  • Anticancer Activity : A study involving a related oxadiazole derivative showed IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., HT29 colon cancer cells), with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : In another investigation, compounds derived from the oxadiazole framework exhibited significant inhibition of both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibiotic agents .

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Answer:
The synthesis involves multi-step reactions, typically starting with 3-cyclopropyl-1,2,4-oxadiazole and 2-mercaptopyridine derivatives. Key steps include:

  • Coupling reactions under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF to form the thioether linkage .
  • Optimization parameters : Temperature (reflux at 80–100°C), pH control, and catalyst selection (e.g., triethylamine for acylation steps) to minimize side products .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield improvements (e.g., 60–75%) are achieved by iterative adjustment of solvent ratios and reaction times .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity against analogs?

Answer:

  • Structural variations : Substitute the cyclopropyl group with phenyl, methyl, or halogenated moieties to assess impact on target binding (e.g., kinase inhibition or antimicrobial activity) .
  • Assay selection : Use in vitro models (e.g., cancer cell lines or bacterial cultures) to compare IC₅₀ values. For example, analogs with thieno[2,3-d]pyrimidine cores showed enhanced antiviral activity, suggesting heterocycle importance .
  • Data correlation : Cross-reference activity data with computational docking studies to identify critical interactions (e.g., hydrogen bonding with oxadiazole or π-π stacking with pyridine) .

Basic Question: What spectroscopic methods are essential for confirming structural integrity and purity?

Answer:

  • 1H/13C NMR : Confirm the presence of cyclopropyl (δ 1.0–1.5 ppm), oxadiazole (δ 8.5–9.0 ppm), and acetamide protons (δ 2.1–2.3 ppm) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 425.2) and detect impurities .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~700 cm⁻¹) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
  • Purity validation : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted starting materials) may skew results .
  • Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to isolate target-specific effects .
  • Cross-study analysis : Meta-analysis of data from analogs (e.g., oxadiazole derivatives with similar substituents) to identify trends .

Advanced Question: What strategies elucidate metabolic pathways and pharmacokinetic properties?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) to identify phase I metabolites (e.g., hydroxylation or N-dealkylation) via LC-MS/MS .
  • Pharmacokinetic profiling : Conduct rodent studies to measure bioavailability (%F), half-life (t₁/₂), and tissue distribution. For oxadiazole analogs, low solubility often limits oral bioavailability, necessitating formulation optimization (e.g., nanoemulsions) .
  • CYP450 inhibition assays : Screen for drug-drug interaction risks using fluorogenic substrates (e.g., CYP3A4/2D6) .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis .
  • First aid : For inhalation exposure, administer fresh air; for skin contact, wash with soap/water. Seek medical evaluation for persistent symptoms .

Advanced Question: How can computational methods guide the optimization of this compound’s stability?

Answer:

  • DFT calculations : Predict degradation pathways (e.g., hydrolytic cleavage of oxadiazole rings) and identify stabilizing substituents (e.g., electron-withdrawing groups) .
  • Molecular dynamics (MD) : Simulate solubility in physiological buffers to prioritize formulation strategies (e.g., co-solvents like PEG 400) .
  • QSPR models : Correlate logP values with membrane permeability to balance lipophilicity and aqueous solubility .

Advanced Question: What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole formation) .
  • Catalyst recycling : Immobilize catalysts (e.g., Pd/C for cross-coupling) to reduce costs and waste .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.